Cas no 1234615-76-9 (Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate)
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- P12047
- Methyl7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- DTXSID801187504
- PB15266
- AS-51172
- SCHEMBL21713015
- CS-0053835
- SY279501
- EN300-399287
- DB-415413
- 1234615-76-9
- MFCD17016003
- 7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID, METHYL ESTER
- AKOS022176939
- Z1255433916
-
- Inchi: 1S/C8H7N3O2/c1-13-8(12)6-3-10-7-5(6)2-9-4-11-7/h2-4H,1H3,(H,9,10,11)
- InChI Key: FEHWBWCQKKRFGX-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CNC2C1=CN=CN=2)=O
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 67.9Ų
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41520-250mg |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 98% | 250mg |
¥3012.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41520-1g |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 98% | 1g |
¥5912.0 | 2022-04-27 | |
| Chemenu | CM152210-100mg |
methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 95%+ | 100mg |
$757 | 2021-08-05 | |
| Chemenu | CM152210-250mg |
methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 95%+ | 250mg |
$1261 | 2021-08-05 | |
| Chemenu | CM152210-1g |
methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 95%+ | 1g |
$2102 | 2021-08-05 | |
| Chemenu | CM152210-1g |
methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 95%+ | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM152210-5g |
methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 95%+ | 5g |
$*** | 2023-04-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS878-200mg |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 97% | 200mg |
151.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS878-1g |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 97% | 1g |
493.0CNY | 2021-07-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02819-100MG |
methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
1234615-76-9 | 95% | 100MG |
¥ 99.00 | 2023-04-05 |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Suppliers
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Recent Advances in the Application of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1234615-76-9) in Chemical Biology and Pharmaceutical Research
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1234615-76-9) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, featuring a pyrrolo[2,3-d]pyrimidine core, serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antiviral agents, and anticancer drugs. Recent studies have highlighted its potential in targeting specific enzymatic pathways and modulating protein-protein interactions, making it a valuable scaffold for therapeutic development.
One of the most notable advancements in the use of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is its role in the design of Janus kinase (JAK) inhibitors. JAKs are critical components of the JAK-STAT signaling pathway, which is implicated in numerous inflammatory and autoimmune diseases. Researchers have successfully utilized this compound to develop potent and selective JAK inhibitors, demonstrating promising results in preclinical models of rheumatoid arthritis and psoriasis. The ability to fine-tune the pharmacokinetic properties of these inhibitors through structural modifications of the pyrrolo[2,3-d]pyrimidine core underscores the compound's versatility.
In addition to its applications in kinase inhibition, Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has been explored as a building block for antiviral agents. Recent studies have shown that derivatives of this compound exhibit inhibitory activity against RNA viruses, including SARS-CoV-2. The mechanism of action involves interference with viral replication machinery, particularly the RNA-dependent RNA polymerase (RdRp). These findings open new avenues for the development of broad-spectrum antiviral therapeutics, especially in the context of emerging viral pathogens.
Another exciting development is the incorporation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate into PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutics that induce targeted protein degradation by recruiting E3 ubiquitin ligases. The pyrrolo[2,3-d]pyrimidine moiety has been employed as a linker or warhead in PROTAC design, enabling the degradation of previously undruggable targets. This approach has shown particular promise in oncology, where it has been used to degrade oncogenic proteins such as BRD4 and EGFR.
Despite these advancements, challenges remain in optimizing the bioavailability and selectivity of compounds derived from Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Recent research has focused on addressing these issues through computational modeling and structure-activity relationship (SAR) studies. For instance, molecular docking simulations have been employed to predict binding affinities and guide the rational design of derivatives with improved therapeutic profiles. Additionally, advances in synthetic methodologies have enabled the efficient production of this compound and its analogs, facilitating further exploration of its pharmacological potential.
In conclusion, Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1234615-76-9) continues to be a cornerstone in chemical biology and pharmaceutical research. Its applications span multiple therapeutic areas, from kinase inhibition to antiviral therapy and targeted protein degradation. Ongoing research efforts are expected to yield even more innovative uses for this versatile scaffold, solidifying its position as a critical tool in modern drug discovery.
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